Oxazole-4,5-dicarboxamide, N,N'-diisopropyl-2-phenyl-
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Overview
Description
Oxazole-4,5-dicarboxamide, N,N’-diisopropyl-2-phenyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-4,5-dicarboxamide, N,N’-diisopropyl-2-phenyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at room temperature. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .
Industrial Production Methods
Industrial production of oxazole derivatives often involves continuous flow processes to ensure high efficiency and safety. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxazole-4,5-dicarboxamide, N,N’-diisopropyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic aromatic substitution at the C5 position, often requiring electron-donating groups.
Nucleophilic Aromatic Substitution: Occurs with leaving groups at the C2 position.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, NiO₂, CuBr₂/DBU.
Substitution Reagents: Dimethylformamide for formylation, various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of oxazole-4,5-dicarboxamide, N,N’-diisopropyl-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Uniqueness
Oxazole-4,5-dicarboxamide, N,N’-diisopropyl-2-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
42469-47-6 |
---|---|
Molecular Formula |
C17H21N3O3 |
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2-phenyl-4-N,5-N-di(propan-2-yl)-1,3-oxazole-4,5-dicarboxamide |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)18-15(21)13-14(16(22)19-11(3)4)23-17(20-13)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,21)(H,19,22) |
InChI Key |
WCLGXTURDJMDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)NC(C)C |
Origin of Product |
United States |
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